1-Ethoxy-2-(3-methylbutoxy)benzene
Overview
Description
1-Ethoxy-2-(3-methylbutoxy)benzene is an organic compound with the molecular formula C13H20O2 and a molecular weight of 208.3 g/mol It is a derivative of benzene, featuring ethoxy and 3-methylbutoxy substituents on the aromatic ring
Preparation Methods
The synthesis of 1-Ethoxy-2-(3-methylbutoxy)benzene typically involves the reaction of 1-ethoxy-2-bromobenzene with 3-methylbutanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and advanced purification techniques are often employed to enhance efficiency.
Chemical Reactions Analysis
1-Ethoxy-2-(3-methylbutoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethoxy or 3-methylbutoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethoxy-2-(3-methylbutoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-(3-methylbutoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The ethoxy and 3-methylbutoxy groups influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is crucial for its applications in synthetic chemistry and the development of bioactive compounds .
Comparison with Similar Compounds
1-Ethoxy-2-(3-methylbutoxy)benzene can be compared with other similar compounds such as:
1-Methoxy-2-(3-methylbutoxy)benzene: This compound has a methoxy group instead of an ethoxy group, leading to differences in reactivity and physical properties.
1-Ethoxy-2-(2-methylbutoxy)benzene: The position of the methyl group on the butoxy chain affects the compound’s steric and electronic properties, influencing its reactivity and applications.
Properties
IUPAC Name |
1-ethoxy-2-(3-methylbutoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-14-12-7-5-6-8-13(12)15-10-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAZIEARMXTSFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625766 | |
Record name | 1-Ethoxy-2-(3-methylbutoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226555-34-6 | |
Record name | 1-Ethoxy-2-(3-methylbutoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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